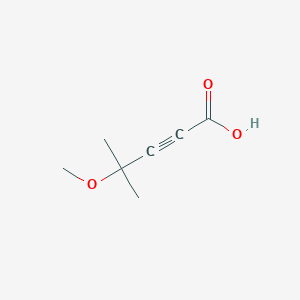
4-Methoxy-4-methylpent-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-methylpent-2-ynoic acid is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a methoxy group and a methyl group attached to a pentynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpent-2-ynoic acid typically involves the alkylation of a suitable precursor with a methoxy group. One common method is the reaction of 4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-methylpent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-4-methylpent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-methylpent-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy and alkyne groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylpent-2-ynoic acid
- 4-Methoxy-4-methylpentanoic acid
- 4-Methoxy-4-methylpent-2-en-1-ol
Uniqueness
4-Methoxy-4-methylpent-2-ynoic acid is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
4-methoxy-4-methylpent-2-ynoic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2,10-3)5-4-6(8)9/h1-3H3,(H,8,9) |
Clave InChI |
DYONNEQVYLLPBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















